N-(2-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-2-oxoethyl)benzamide
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Description
N-(2-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C15H15N3O3S and its molecular weight is 317.36. The purity is usually 95%.
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Mechanism of Action
The mode of action of such compounds typically involves interaction with a specific target protein or enzyme in the body, leading to a change in the protein’s function and potentially affecting various biochemical pathways . The exact pathways affected would depend on the specific target of the compound.
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific structure of the compound. Factors that could influence these properties include the compound’s size, charge, lipophilicity, and the presence of functional groups that could be metabolized by the body .
The compound’s action could be influenced by various environmental factors, including pH, temperature, and the presence of other compounds or drugs in the body. These factors could affect the compound’s stability, its ability to reach its target, and its overall efficacy .
Properties
IUPAC Name |
N-[2-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylamino)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-13(8-16-14(20)10-4-2-1-3-5-10)18-15-17-11-6-7-21-9-12(11)22-15/h1-5H,6-9H2,(H,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFZSCMZVLINIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.